6-methoxynaphthalene-1-carbaldehyde
Description
Properties
CAS No. |
3597-42-0 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Etherification and Formylation Strategy
Patent CN1067044A discloses a direct method for synthesizing 6-methoxynaphthalene-1-carbaldehyde, emphasizing etherification and formylation:
-
Etherification of Naphthol Derivatives :
A hydroxyl group at position 6 is protected as a methoxy group via reaction with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions. -
Regioselective Formylation :
The methoxy-directed formylation employs the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl3) generate an electrophilic formylating agent. This selectively introduces the formyl group at position 1, adjacent to the methoxy-directing group.
Optimization Considerations :
-
Temperature Control : Maintaining temperatures below 0°C during formylation minimizes side reactions.
-
Catalyst Selection : Lewis acids like AlCl3 enhance electrophilic substitution efficiency.
Alternative Academic Approaches
Friedel-Crafts Acylation and Reduction
While not explicitly covered in the cited patents, Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride forms 1-acetyl-6-methoxynaphthalene. Subsequent oxidation (e.g., with SeO2) converts the acetyl group to a formyl group. This method, however, suffers from poor regioselectivity and low yields (~40%) due to competing para-substitution.
Directed Ortho-Metalation
Directed ortho-metalation (DoM) utilizes a methoxy group as a directing group. Treatment with lithium diisopropylamide (LDA) deprotonates the position ortho to the methoxy group, which is then quenched with DMF to introduce the formyl group. This method achieves yields of 65–70% but requires stringent anhydrous conditions.
Comparative Analysis of Methods
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-Methoxynaphthalene-1-carboxylic acid.
Reduction: 6-Methoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of naphthalene carbaldehydes significantly impacts their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 6-methoxynaphthalene-1-carbaldehyde with analogous derivatives:
Structural and Functional Group Analysis
Toxicity Considerations
Structural analogs with electron-withdrawing groups (e.g., -Br) may exhibit distinct toxicokinetic profiles requiring further study .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
